molecular formula C18H18N2O B1665918 Azanator CAS No. 37855-92-8

Azanator

Cat. No.: B1665918
CAS No.: 37855-92-8
M. Wt: 278.3 g/mol
InChI Key: ALIOEEFZPKWPAV-UHFFFAOYSA-N
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Description

Azanator (C₁₈H₁₈N₂O, CAS 37855-92-8) is a synthetic bronchodilator and antihistamine with a molecular weight of 278.35 g/mol. It exhibits a density of ~1.206 g/cm³, a melting point of 125–127°C, and a boiling point of ~432.4°C . Pharmacologically, this compound acts via a non-adrenergic mechanism to inhibit cyclic CMP phosphodiesterase, thereby modulating histaminergic and cholinergic responses in the tracheobronchial tree. Its therapeutic applications include managing chronic cough and cystic fibrosis .

Properties

CAS No.

37855-92-8

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine

InChI

InChI=1S/C18H18N2O/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18/h2-7,10H,8-9,11-12H2,1H3

InChI Key

ALIOEEFZPKWPAV-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1

Canonical SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1

Appearance

Solid powder

Other CAS No.

37855-92-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine
azanator
Sch 15280
Sch-15280

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanator can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. One common method involves the reaction of a diazonium salt with an electron-rich aromatic compound under acidic conditions. This process typically requires low temperatures to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the diazonium coupling reaction is carried out. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow systems has also been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azanator undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine compounds .

Scientific Research Applications

Azanator has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential as a therapeutic agent.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of azanator involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .

Comparison with Similar Compounds

Structural Analogs in the "Aza" Family

Azanator belongs to a broader class of nitrogen-containing heterocyclic compounds, often characterized by the "aza" prefix. Key structural analogs include:

Compound CAS Number Molecular Formula Primary Indication Key Features
This compound 37855-92-8 C₁₈H₁₈N₂O Bronchodilator Inhibits cyclic CMP phosphodiesterase; non-adrenergic mechanism
Azamulin 306-53-6 C₂₄H₃₈N₄O₄S Antibacterial Macrolide derivative; targets bacterial protein synthesis
Azanidazole 62973-76-6 C₁₀H₁₀N₆O₂ Antiprotozoal Nitroimidazole analog; disrupts DNA synthesis in protozoa
Azaperone 1649-18-9 C₁₉H₂₂FN₃O Sedative Butyrophenone derivative; acts as a dopamine antagonist
Azacitidine 320-67-2 C₈H₁₂N₄O₅ Chemotherapy Pyrimidine analog; inhibits DNA methyltransferase in cancer cells

Key Observations :

  • While this compound shares the "aza" nomenclature with these compounds, its structure (benzodiazepine-like scaffold) and mechanism diverge significantly from analogs like Azamulin (macrolide) or Azacitidine (nucleoside analog).
  • Unlike Azanidazole, which contains a nitroimidazole group for antiprotozoal activity, this compound lacks nitro functional groups, aligning instead with bronchodilatory pharmacophores .

Functional Comparison with Bronchodilators and Antihistamines

This compound’s dual bronchodilator-antihistamine activity distinguishes it from conventional agents:

Compound/Class Mechanism of Action Therapeutic Use Advantages/Disadvantages vs. This compound
This compound Non-adrenergic; inhibits CMP PDE Chronic cough, cystic fibrosis Avoids adrenergic side effects (e.g., tachycardia)
Albuterol (β₂-agonist) Activates β₂-adrenergic receptors Asthma, COPD Rapid onset but risk of tremor, hypokalemia
Cetirizine (Antihistamine) H₁-receptor antagonist Allergies Limited bronchodilatory effects compared to this compound
Theophylline Non-selective PDE inhibitor Asthma, COPD Broader PDE inhibition increases toxicity risk (seizures, arrhythmias)

Key Findings :

  • This compound’s non-adrenergic mechanism avoids cardiovascular side effects common with β₂-agonists like albuterol.
  • Compared to non-selective PDE inhibitors (e.g., theophylline), this compound’s specificity for CMP PDE may reduce systemic toxicity .

Biological Activity

Azanator, a compound belonging to the class of quinoline derivatives, has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

This compound is characterized as an aza analogue of the naphthalene chromophore. Its structural modifications enhance its interaction with biological targets, leading to significant growth-inhibitory properties in various human cell lines. Research indicates that this compound does not primarily exert its cytotoxic effects through direct DNA interaction but rather through alternative pathways that may involve receptor-mediated mechanisms or modulation of cellular signaling pathways .

Table 1: Structural Characteristics of this compound Derivatives

Compound NameChemical StructureKey Features
This compoundThis compound StructureAza analogue of naphthalene
5-Arylquinolines5-Arylquinoline StructureGrowth inhibition in human cell lines
6-Heteroaryl Naphthalenes6-Heteroaryl StructureNon-fused tricyclic systems

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound and its derivatives. In a notable investigation, a series of quinoline derivatives were synthesized and tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values suggesting moderate to high potency .

Case Study: In Vitro Testing

In vitro assays demonstrated that this compound derivatives could inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these assays ranged from 70 µM to 78.19 µM, indicating effective cytotoxicity while maintaining selectivity towards normal cells .

Table 2: In Vitro Antitumor Activity Results

Cell LineCompoundIC50 (µM)Selectivity Ratio
HeLaThis compound702.5
MCF-7This compound78.193.0
Normal CellsHEK293>100-

Research indicates that this compound may activate several signaling pathways involved in apoptosis and cell cycle regulation. For instance, it has been shown to activate NF-kappaB, which plays a crucial role in cell survival and proliferation . Additionally, it induces the production of tumor necrosis factor (TNF), suggesting an inflammatory response that may contribute to its antitumor effects.

Table 3: Mechanistic Insights

MechanismDescription
NF-kappaB ActivationPromotes cell survival and proliferation
TNF ProductionInduces inflammatory response leading to apoptosis
Cell Cycle RegulationModulates key checkpoints affecting tumor growth

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.